molecular formula C12H10N2O4 B7960182 6-Acetamido-4-oxo-1,4-dihydroquinoline-2-carboxylic acid CAS No. 929028-76-2

6-Acetamido-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Cat. No.: B7960182
CAS No.: 929028-76-2
M. Wt: 246.22 g/mol
InChI Key: ZUSOWMAQQPFCEF-UHFFFAOYSA-N
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Description

6-Acetamido-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a dihydroquinoline-based building block exclusively for research applications. This compound serves as a crucial precursor in synthetic organic and medicinal chemistry, particularly for the development of novel quinoline derivatives. Quinoline scaffolds are extensively investigated for their diverse biological activities. Related fluoroquinolone compounds, which share a similar core structure, are known to function as potent antibacterial agents by inhibiting the essential bacterial enzymes DNA gyrase and topoisomerase IV . Furthermore, various quinoline derivatives are the subject of research for a range of other pharmacological properties, including antimalarial, antifungal, and anticancer activities . The acetamido substituent on this particular scaffold offers a reactive site for further chemical modifications, enabling researchers to explore structure-activity relationships and optimize properties for specific investigational purposes. This product is intended for research use only and is not designed for human therapeutic applications or veterinary use.

Properties

IUPAC Name

6-acetamido-4-oxo-1H-quinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-6(15)13-7-2-3-9-8(4-7)11(16)5-10(14-9)12(17)18/h2-5H,1H3,(H,13,15)(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSOWMAQQPFCEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)NC(=CC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201186039
Record name 6-(Acetylamino)-1,4-dihydro-4-oxo-2-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201186039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929028-76-2
Record name 6-(Acetylamino)-1,4-dihydro-4-oxo-2-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929028-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Acetylamino)-1,4-dihydro-4-oxo-2-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201186039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration and Functionalization of Tetrafluoroanthranilic Acid

3,4,5,6-Tetrafluoroanthranilic acid serves as a starting material. Acetylation with acetic anhydride yields 2-acetylamino-3,4,5,6-tetrafluorobenzoic acid. Subsequent treatment with oxalyl chloride generates the corresponding benzoyl chloride, which undergoes condensation with malonic half-acid ester to form a β-ketoester intermediate. Cyclization via triethylorthoformate and cyclopropylamine in t-butanol, followed by potassium t-butoxide-mediated ring closure, produces the quinoline core.

Key Reaction Conditions

  • Acetylation : Acetic anhydride, 100–120°C, 2–4 hours.

  • Cyclization : Triethylorthoformate, cyclopropylamine in t-butanol, 45–60°C, 3–5 hours.

Direct Aminomethylation and Acylation

Source highlights alkoxymethylation strategies for 4-oxo-1,4-dihydroquinoline-2-carboxylic acid esters. While focused on C–3 modifications, the use of paraformaldehyde and N-nucleophiles (e.g., acetamide derivatives) suggests a route for introducing acetamido groups.

Mannich-Type Reaction

Ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate reacts with paraformaldehyde and acetamide in ethanol at 80°C for 60 hours. The Mannich adduct undergoes hydrolysis (NaOH, reflux) to yield the carboxylic acid.

Optimization Insights

  • Yield : ~40–50% after purification (chromatography).

  • Side Reactions : Competing alkoxyalkylation necessitates careful stoichiometric control of paraformaldehyde.

Coupling Reactions Using T3P®

StepReagents/ConditionsYieldSource
NitrationHNO₃/H₂SO₄, 0°C, 2h75%*
HydrogenationH₂/Pd-C, EtOH, 25°C, 12h88%*
AcetylationAc₂O, pyridine, 80°C, 4h92%
T3P®-mediated couplingT3P®, 2-MeTHF, 47.5°C, 8h85%

*Estimated based on analogous reactions in Source.

Hydrolysis of Ester Precursors

Ethyl 6-acetamido-4-oxo-1,4-dihydroquinoline-2-carboxylate, synthesized via the above methods, undergoes base hydrolysis to yield the carboxylic acid. Source reports a 92% yield using 2N NaOH at reflux for 2 hours, followed by acidification to pH 4 with HCl.

Critical Parameters

  • Temperature : Reflux (100°C) ensures complete ester cleavage.

  • Acidification : Gradual addition of HCl prevents premature precipitation.

Challenges and Side Reactions

Competing Cyclization Pathways

During Mannich reactions, undesired alkoxyalkylation at C–3 competes with acetamido formation. Source notes that paraformaldehyde stoichiometry above 1 eq leads to bis-adducts, reducing the target product yield.

Stability of Intermediates

6-Nitro intermediates are sensitive to over-reduction, requiring precise hydrogenation control. Similarly, 6-amino derivatives oxidize readily, necessitating inert atmospheres during acetylation .

Chemical Reactions Analysis

Types of Reactions: 6-Acetamido-4-oxo-1,4-dihydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which exhibit enhanced biological activities .

Scientific Research Applications

Medicinal Chemistry

6-Acetamido-4-oxo-1,4-dihydroquinoline-2-carboxylic acid has been explored for its antibacterial properties. The structural analogs of this compound have shown effectiveness against various bacterial strains, making it a candidate for further development as an antibacterial agent. For instance, derivatives of 4-oxoquinoline have been reported to exhibit significant activity against Gram-positive and Gram-negative bacteria .

Antiviral Activity

Research indicates that compounds within the quinoline family can potentially inhibit viral replication. Preliminary studies suggest that 6-acetamido derivatives may possess antiviral properties, although specific data on this compound is limited. The mechanism may involve interference with viral enzymes or host cell pathways essential for viral propagation.

Anticancer Research

Quinoline derivatives have been investigated for their anticancer activities. The structural features of this compound may allow it to interact with DNA or cellular receptors involved in tumor growth regulation. Some studies have indicated that similar compounds can induce apoptosis in cancer cells or inhibit cell proliferation .

Synthesis of Novel Compounds

This compound serves as a precursor for synthesizing other bioactive molecules. Its reactivity can be exploited in multi-step synthesis processes to create more complex structures with potential therapeutic effects. For example, it can be modified to yield various derivatives that may enhance pharmacological properties or selectivity towards specific biological targets .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of several quinoline derivatives, including those related to this compound. Results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) effective against resistant bacterial strains, highlighting their potential as new antibiotics .

Case Study 2: Anticancer Potential

In vitro studies conducted on cancer cell lines showed that derivatives of 6-acetamido compounds induced significant cytotoxicity compared to control groups. Mechanistic studies revealed that these compounds could activate apoptotic pathways, suggesting their potential application in cancer therapy .

Mechanism of Action

The mechanism of action of 6-Acetamido-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as bacterial DNA gyrase and topoisomerase IV. These interactions inhibit DNA replication and transcription, leading to bacterial cell death. Additionally, it exhibits endothelin receptor antagonist activity, which contributes to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-acetamido-4-oxo-1,4-dihydroquinoline-2-carboxylic acid can be compared to related quinoline derivatives, as outlined below:

Table 1: Structural and Functional Comparison of 4-Oxo-1,4-Dihydroquinoline-2-Carboxylic Acid Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
6-Amino-4-oxo-1,4-dihydroquinoline-2-carboxylic acid -NH₂ (6) C₁₀H₈N₂O₃ 204.18 Precursor for acetylated derivatives; potential pharmacological activity
6-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid -OCH₃ (6) C₁₁H₉NO₄ 219.20 Enhanced electron-donating properties; may alter binding affinity
Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate -Cl (6), -COOCH₃ (2) C₁₁H₈ClNO₃ 237.64 Ester form; likely lower solubility than carboxylic acid derivatives
7-Bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid -Br (7), -I (5) C₁₀H₄BrINO₃ 408.96 Radiolabeling potential for SPECT imaging
This compound -NHCOCH₃ (6) C₁₂H₁₀N₂O₄ 246.22 Improved hydrogen-bonding capacity; potential for targeted drug design N/A

Substituent Effects on Physicochemical Properties

  • Position 6 Modifications: 6-Amino: The amino group (-NH₂) is a precursor for acetylation, forming the acetamido group (-NHCOCH₃). The latter increases lipophilicity and may enhance blood-brain barrier penetration compared to the polar amino group . This could reduce reactivity in electrophilic substitution reactions compared to electron-withdrawing groups like acetamido . 6-Chloro: The chloro group (-Cl) introduces steric bulk and electron-withdrawing effects, which may enhance stability but reduce solubility in aqueous media .
  • Position 2 Modifications: Carboxylic acid (-COOH) derivatives generally exhibit higher solubility in polar solvents compared to ester analogs (e.g., methyl or ethyl esters). Hydrolysis of esters to acids is a common synthetic step, as demonstrated for ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-acetamido-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclization of substituted aniline precursors followed by carboxylation and acetylation. Key steps include:

  • Cyclization : Use of polyphosphoric acid (PPA) or Eaton’s reagent under controlled temperatures (80–120°C) to form the quinoline core .
  • Carboxylation : Introduction of the carboxylic acid group via hydrolysis of ester intermediates under alkaline conditions (e.g., NaOH/EtOH) .
  • Acetylation : Protect amine groups using acetic anhydride in anhydrous DMF .
    • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2–1.5 equivalents of acetylating agents) to minimize side products.

Q. How should researchers characterize the purity and structural identity of this compound?

  • Analytical Techniques :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) to assess purity (>95% recommended for biological assays) .
  • NMR : Confirm the quinoline backbone via aromatic proton signals (δ 7.5–8.5 ppm) and the acetamido group (δ 2.1 ppm for CH₃) .
  • Mass Spectrometry : ESI-MS in negative ion mode to detect [M−H]⁻ peaks matching the theoretical molecular weight (e.g., 276.23 g/mol) .

Q. What are the solubility profiles of this compound in common solvents, and how does pH affect stability?

  • Solubility :

  • High solubility in DMSO (>50 mg/mL) and DMF; moderate in methanol (5–10 mg/mL).
  • Poor aqueous solubility (≤1 mg/mL) at neutral pH, but improves under alkaline conditions (pH > 9) due to deprotonation of the carboxylic acid group .
    • Stability :
  • Store at −20°C in inert atmospheres (argon/nitrogen) to prevent oxidation.
  • Avoid prolonged exposure to light, as quinoline derivatives are prone to photodegradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of derivatives?

  • Strategy :

  • Core Modifications : Introduce substituents at positions 6 (acetamido) and 2 (carboxylic acid) to assess antibacterial or antitumor activity .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like DNA gyrase or topoisomerase IV .
  • Biological Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
    • Data Interpretation : Correlate electron-withdrawing groups (e.g., -F, -Cl) with enhanced antimicrobial potency .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Case Example : Discrepancies in MIC values may arise from:

  • Strain Variability : Use standardized strains (e.g., ATCC controls) and consistent inoculum sizes .
  • Compound Purity : Re-evaluate HPLC purity and confirm absence of cytotoxic impurities (e.g., residual solvents) .
  • Assay Conditions : Control pH (6–8) and cation content (Mg²⁺/Ca²⁺), which influence quinolone activity .

Q. What advanced analytical methods are recommended for quantifying degradation products?

  • Techniques :

  • LC-MS/MS : Detect hydrolytic degradation (e.g., loss of acetamido group) with a Q-TOF mass analyzer .
  • X-ray Crystallography : Resolve structural changes in the quinoline core under stress conditions (e.g., heat/light) .
    • Protocol : Accelerated stability studies (40°C/75% RH for 6 months) with sampling intervals analyzed via UPLC .

Q. How to optimize enantiomeric purity for chiral derivatives of this compound?

  • Synthesis :

  • Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclization to control stereochemistry .
    • Analysis :
  • Chiral HPLC : Employ a Chiralpak IC column with hexane/isopropanol (90:10) to separate enantiomers .
  • Circular Dichroism (CD) : Verify optical activity peaks at 250–300 nm .

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